amine](/img/structure/B7978517.png)
[(3-Chloro-2-ethoxyphenyl)methyl](methyl)amine
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Overview
Description
(3-Chloro-2-ethoxyphenyl)methylamine is an organic compound that belongs to the class of aromatic amines It features a chloro-substituted benzene ring with an ethoxy group and a methylamine group attached to the benzyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-ethoxyphenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-ethoxybenzaldehyde and methylamine.
Reductive Amination: The key step involves the reductive amination of 3-chloro-2-ethoxybenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (3-Chloro-2-ethoxyphenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-ethoxyphenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products
Nucleophilic Substitution: Products include substituted benzylamines or benzyl ethers.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
(3-Chloro-2-ethoxyphenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-2-ethoxyphenyl)methylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and ethoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
(3-Chloro-2-ethoxyphenyl)methylamine can be compared with other similar compounds such as:
(3-Chloro-2-methoxyphenyl)methylamine: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and binding properties.
(3-Bromo-2-ethoxyphenyl)methylamine: The bromo substituent can lead to different reactivity patterns compared to the chloro group.
(3-Chloro-2-ethoxyphenyl)methylamine: The presence of an ethyl group instead of a methyl group can influence its steric and electronic properties.
Properties
IUPAC Name |
1-(3-chloro-2-ethoxyphenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-13-10-8(7-12-2)5-4-6-9(10)11/h4-6,12H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOILXJUYACBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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